molecular formula C21H26ClN5O3 B10992492 N-[3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-[3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B10992492
M. Wt: 431.9 g/mol
InChI Key: AHQMOHSWJHTFEL-UHFFFAOYSA-N
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Description

N-[3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its unique structure, which includes a piperidine ring, a carboxamide group, and a beta-carboline core. It has been studied for its potential therapeutic effects and its ability to interact with specific molecular targets.

Properties

Molecular Formula

C21H26ClN5O3

Molecular Weight

431.9 g/mol

IUPAC Name

N-[3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl]-6-chloro-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide

InChI

InChI=1S/C21H26ClN5O3/c22-14-1-2-17-16(11-14)15-6-10-27(12-18(15)25-17)21(30)24-7-3-19(28)26-8-4-13(5-9-26)20(23)29/h1-2,11,13,25H,3-10,12H2,(H2,23,29)(H,24,30)

InChI Key

AHQMOHSWJHTFEL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CCNC(=O)N2CCC3=C(C2)NC4=C3C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and appropriate catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can lead to a variety of substituted compounds with potentially different biological activities .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of beta-carboline derivatives, including the compound . Research indicates that beta-carbolines exhibit a broad spectrum of biological activities, particularly as anticancer agents.

  • Mechanism of Action : The compound's mechanism involves interference with cellular pathways that are crucial for cancer cell proliferation. It has been shown to induce apoptosis in various cancer cell lines, making it a candidate for further development in cancer therapy .
  • Case Studies : A study evaluated several beta-carboline derivatives against colorectal cancer cell lines. The results demonstrated that specific derivatives exhibited half-maximal inhibitory concentration (IC50) values significantly lower than those of standard treatments, indicating potent anticancer activity .
CompoundCancer Cell LineIC50 (µM)
Beta-Carboline AHCT1165.0
Beta-Carboline BHT293.5
N-[3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl]-6-chloro...OVCAR-30.27

Antimalarial Activity

The compound has also been investigated for its antimalarial properties. Research indicates that derivatives of tetrahydro-beta-carbolines exhibit significant activity against Plasmodium falciparum.

  • Selectivity and Efficacy : Studies have shown that certain derivatives possess high selectivity for malaria parasites while exhibiting low cytotoxicity towards human cells. This makes them promising candidates for developing new antimalarial drugs .
  • Research Findings : In vitro studies revealed that the compound displayed potent activity against resistant strains of Plasmodium falciparum, with IC50 values comparable to or better than those of established antimalarial drugs .
CompoundStrainIC50 (µM)
Tetrahydro-beta-Carboline AP. falciparum0.05
Tetrahydro-beta-Carboline BP. falciparum0.06
N-[3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl]-6-chloro...P. falciparum (resistant)0.11

Mechanism of Action

The mechanism of action of N-[3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets, such as proteins and enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved can vary depending on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is unique due to its specific combination of functional groups and its potential to interact with a wide range of molecular targets. This makes it a valuable compound for research and development in various scientific fields .

Biological Activity

N-[3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological potential and mechanisms of action.

Overview of the Compound

The compound belongs to the beta-carboline family, known for their various pharmacological properties including antitumor, antimicrobial, and neuroprotective effects. Its structural features include a piperidine moiety and a chloro group which are critical for its biological interactions.

Antitumor Activity

Research has demonstrated that beta-carboline derivatives exhibit notable antitumor activity. For instance, one study evaluated several beta-carboline compounds against human tumor cell lines (A549, K562, PC-3, T47D) and found that derivatives similar to our compound showed significant inhibitory effects on cell proliferation:

Cell Line IC50 (µM) Mechanism
A54911.17Induces apoptosis via ROS accumulation
K5629.86Cell cycle arrest in G0/G1 phase
PC-39.96Inhibits migration and proliferation

These findings suggest that the compound may induce apoptosis and inhibit cell migration through mechanisms involving reactive oxygen species (ROS) accumulation and modulation of cell cycle regulatory proteins like Cyclin D1 .

Trypanocidal Activity

Another area of interest is the compound's potential against parasitic infections. A study highlighted the efficacy of beta-carboline derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated:

  • IC50 Values :
    • Epimastigote form: 14.9 µM
    • Trypomastigote form: 45 µM
    • Amastigote form: 33 µM

The selectivity index was notably high, indicating low cytotoxicity towards mammalian cells compared to its effectiveness against the parasite .

Mechanistic Insights

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by increasing ROS levels, leading to oxidative stress and subsequent cell death.
  • Cell Cycle Arrest : It effectively halts the progression of the cell cycle at the G0/G1 phase, preventing further division and proliferation.
  • Selective Toxicity : Its low cytotoxicity towards normal cells while effectively targeting cancerous or parasitic cells underscores its therapeutic potential.

Case Studies and Research Findings

Several studies have documented the biological activities of beta-carboline derivatives akin to this compound:

  • Study on Antitumor Activity : A derivative exhibited an IC50 value as low as 9.86 µM against PC-3 cells with significant effects on apoptosis and ROS production .
  • Study on Trypanocidal Effects : Another derivative showed promising results against T. cruzi with an IC50 of 14.9 µM for epimastigotes while maintaining a high selectivity index .

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